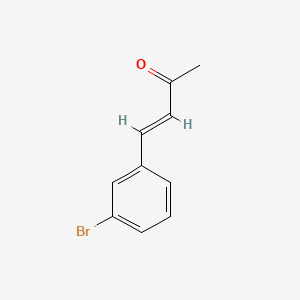

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCEEXEFIACMQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876232 | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65300-30-3, 26891-02-1 | |

| Record name | (3E)-4-(3-Bromophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65300-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-(3-Bromophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065300303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and High Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Detailed experimental data from one-dimensional and two-dimensional NMR studies of (E)-4-(3-Bromo-phenyl)-but-3-en-2-one are not available in the public domain. Such studies would be crucial for unequivocally establishing the compound's molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Constant Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound have not been reported. This information would be essential for determining the electronic environment of the protons and their spatial relationships within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, the ¹³C NMR spectrum for this compound, which would reveal the number of unique carbon environments and their chemical shifts, is not documented in available sources. This data is fundamental for confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have not been reported for this compound. These techniques are indispensable for mapping the intricate network of proton-proton and proton-carbon connectivities, which would definitively confirm the compound's constitution.

Vibrational Spectroscopy for Functional Group Identification

The vibrational modes of this compound, which are key to identifying its characteristic functional groups, have not been detailed in published spectroscopic data.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Analysis

Specific FT-IR spectroscopic data, which would show the characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the aromatic ring vibrations of this compound, is not available. This "vibrational fingerprint" is a standard method for compound identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For chalcones, the absorption of UV-Vis radiation primarily involves the promotion of electrons in π orbitals to higher energy π* orbitals.

The electronic absorption spectrum of this compound is dominated by strong absorption bands resulting from π-π* electronic transitions. The principal chromophore responsible for this absorption is the extended conjugated system comprising the 3-bromophenyl ring, the enone moiety (–CH=CH–C=O), and the acetyl group. This entire system, often referred to as the cinnamoyl system, allows for significant delocalization of π-electrons.

Typically, chalcones exhibit two main absorption bands in their UV-Vis spectra. biointerfaceresearch.com The more intense, longer-wavelength band (Band I), usually appearing above 300 nm, is assigned to the π-π* transition involving the entire conjugated system. A shorter-wavelength band (Band II), found below 300 nm, is attributed to a π-π* transition localized more on the aromatic ring. nih.gov The carbonyl group's non-bonding electrons can also undergo a lower-energy, but much weaker, n-π* transition, which is often obscured by the more intense π-π* band. libretexts.orglibretexts.org

The presence of the bromine atom on the phenyl ring acts as an auxochrome, which can modify the absorption characteristics of the primary chromophore. As a halogen, it can exert a bathochromic (red shift) effect on the λmax (wavelength of maximum absorbance) due to its electron-donating mesomeric effect and electron-withdrawing inductive effect, which perturbs the energy levels of the π molecular orbitals.

| Compound | Solvent | λmax (nm) for π-π* Transition | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Chalcone | Ethanol (B145695) | ~310 | ~25,000 |

| 4-Methoxy-chalcone | DMSO | 352 | 56,400 nih.gov |

| 4-Chloro-chalcone | DMF | ~315 | - |

| This compound (Expected) | Ethanol | 310-325 | High |

Solvatochromism refers to the shift in the position of a compound's UV-Vis absorption bands as a function of the solvent's polarity. Chalcones and related donor-π-acceptor molecules often exhibit significant solvatochromic effects due to changes in the relative stabilization of the ground and excited states by the solvent. mdpi.com

For this compound, the π-π* electronic transition leads to an excited state that is generally more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, resulting in a decrease in the energy gap for the transition. This phenomenon leads to a bathochromic (red) shift in the absorption maximum, which is known as positive solvatochromism. rsc.org A systematic study in solvents of varying polarity would likely reveal this trend.

| Solvent | Polarity Index (ET(30)) | Expected λmax (nm) | Expected Shift |

|---|---|---|---|

| n-Hexane | 31.0 | ~305 | Hypsochromic (Blue Shift) |

| Chloroform | 39.1 | ~312 | - |

| Ethanol | 51.9 | ~320 | Bathochromic (Red Shift) |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~325 | Bathochromic (Red Shift) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₉BrO. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

The calculated monoisotopic mass is 223.9837 g/mol .

Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation of chalcones is well-studied and typically involves characteristic losses of small molecules or radical groups. nih.gov Key fragmentation pathways for this compound are expected to include:

Retro-Diels-Alder (rDA) type cleavage: This is a common pathway for chalcones, leading to the separation of the A and B rings. researchgate.netresearchgate.net

Loss of the phenyl group: Cleavage can occur with the loss of the bromophenyl radical. oak.go.kr

Loss of CO: The carbonyl group can be eliminated as carbon monoxide. nih.gov

α-cleavage: Cleavage adjacent to the carbonyl group can lead to the loss of a methyl radical (•CH₃).

| Predicted Fragment Ion (Formula) | Calculated Exact Mass (m/z) | Proposed Neutral Loss |

|---|---|---|

| [C₁₀H₁₀⁷⁹BrO]⁺ | 224.9918 | Molecular Ion [M+H]⁺ |

| [C₉H₇⁷⁹BrO]⁺ | 209.9684 | CH₃ |

| [C₉H₁₀⁷⁹Br]⁺ | 197.0020 | CO |

| [C₇H₆⁷⁹Br]⁺ | 168.9680 | CH₃CO |

| [C₆H₅]⁺ | 77.0391 | BrC₄H₄CO |

| [C₃H₃O]⁺ | 55.0184 | C₇H₆Br |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for the 3-bromo isomer is not publicly available, analysis of closely related brominated chalcones provides a reliable model for its expected solid-state characteristics. mdpi.comnih.gov

The molecular structure of this compound is expected to be nearly planar. nih.gov The planarity is facilitated by the extended π-conjugation across the molecule. Key conformational features include:

Alkene Geometry: The C=C double bond adopts an E (trans) configuration, which is the thermodynamically more stable isomer.

Enone Conformation: The C=C and C=O bonds are typically arranged in an s-trans conformation, although rotation can lead to an s-cis form.

Dihedral Angle: A slight twist is expected between the plane of the 3-bromophenyl ring and the plane of the enone bridge. This dihedral angle in similar chalcone structures typically ranges from a few degrees to around 30°, depending on crystal packing forces and steric hindrance. nih.gov

Bond lengths and angles are expected to be within standard ranges for sp² and sp³ hybridized carbons and the carbonyl group. The C=C double bond length would be approximately 1.34 Å, the C-C single bond in the enone bridge around 1.45 Å, and the C=O bond about 1.23 Å.

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | 1.22 - 1.24 Å |

| C=C (alkene) Bond Length | 1.33 - 1.35 Å |

| C(aryl)-C(alkene) Bond Length | 1.45 - 1.48 Å |

| C-Br Bond Length | 1.89 - 1.91 Å |

| C-C-C (enone) Bond Angle | 118 - 122° |

| Dihedral Angle (Aryl Ring vs. Enone Plane) | 5 - 30° |

In the solid state, molecules of this compound will arrange into a stable crystal lattice governed by various non-covalent supramolecular interactions. Based on the functional groups present, the following interactions are anticipated to play a key role in the crystal packing:

C–H···O Hydrogen Bonds: Weak hydrogen bonds are expected to form between the hydrogen atoms of the phenyl ring or methyl group and the carbonyl oxygen of an adjacent molecule. These interactions often link molecules into chains or dimers. nih.govresearchgate.net

π–π Stacking: The planar aromatic rings can stack on top of each other in a parallel-displaced or edge-to-face manner. These interactions are crucial for stabilizing the crystal packing, with typical centroid-to-centroid distances of 3.5–4.0 Å. nih.govnih.gov

These combined interactions dictate the formation of a well-defined three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule, calculated as the sum of spherical atomic electron densities, to generate a three-dimensional surface. nih.gov This surface provides a unique picture of the molecular shape within its crystalline environment and offers profound insights into the nature and prevalence of non-covalent interactions that dictate the crystal packing.

The analysis involves generating surfaces mapped with various properties, most notably d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface). The d_norm surface is particularly informative, utilizing a red-white-blue color scheme to highlight different interaction types. Deep red spots indicate close intermolecular contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov White areas represent contacts approximately equal to the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

For this compound and related chalcone structures, this analysis reveals the specific atomic contacts that stabilize the crystal structure. The dominant interactions can be further quantified by decomposing the Hirshfeld surface into two-dimensional "fingerprint plots." nih.gov These plots are histograms of d_i versus d_e, where each point on the plot corresponds to a point on the Hirshfeld surface. The distribution and features of these plots provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net

The analysis of similar brominated chalcone derivatives shows that the most significant contributions to crystal packing are typically from van der Waals interactions, particularly H⋯H contacts, which arise due to the abundance of hydrogen atoms in the molecule. nih.gov Other crucial interactions include C—H⋯O hydrogen bonds, halogen bonding involving the bromine atom (Br⋯H, Br⋯C), and π–π stacking interactions between aromatic rings. nih.govnih.gov

The two-dimensional fingerprint plots for a representative brominated chalcone are delineated to show the percentage contribution of specific atomic contacts to the total Hirshfeld surface.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~25-47% | Represents the most significant contribution, appearing as a large, diffuse region in the center of the fingerprint plot. This reflects the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov |

| C···H/H···C | ~19-26% | These contacts, often associated with C—H···π interactions, appear as distinct "wings" on the sides of the fingerprint plot. The symmetry and length of these wings provide information on the nature of these interactions. nih.gov |

| O···H/H···O | ~17-18% | Characterized by sharp spikes in the plot, these correspond to C—H···O hydrogen bonds, which are crucial in linking molecules into dimers or chains within the crystal lattice. nih.gov |

| Br···H/H···Br | ~5-8% | These contacts represent halogen-hydrogen interactions. They appear as defined spikes and are significant in directing the supramolecular assembly. |

| Br···C/C···Br | ~5-6% | Indicates interactions between the bromine atom and carbon atoms of neighboring molecules, contributing to the overall stability of the crystal packing. nih.gov |

| C···C | ~2-4% | These contacts are indicative of π–π stacking interactions between the phenyl rings of adjacent molecules. They are visualized as red and blue triangles on the shape-index surface of the Hirshfeld analysis. nih.gov |

The quantitative data derived from the fingerprint plots provide a detailed breakdown of the forces governing the molecular arrangement in the solid state. For this compound, the presence of the bromine atom and the carbonyl group, in conjunction with the aromatic system, creates a rich landscape of intermolecular forces. The Hirshfeld analysis, therefore, is an indispensable tool for the high-resolution structural elucidation of such compounds, offering a clear and quantitative picture of the supramolecular architecture. nih.govnih.gov

Theoretical and Computational Chemistry Investigations of E 4 3 Bromo Phenyl but 3 En 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for evaluating the electronic structure and properties of molecules. nih.gov The B3LYP functional is a commonly employed hybrid functional that has shown good performance for organic compounds. nih.govscispace.com

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For (E)-4-(3-bromo-phenyl)-but-3-en-2-one, this process involves calculating the molecular structure that corresponds to a minimum on the potential energy surface.

A comprehensive conformational analysis would explore rotations around key single bonds, such as the bond connecting the phenyl ring to the vinyl group, to identify all stable conformers and their relative energies. The global minimum conformation is the most stable and is used for subsequent calculations.

| Parameter | Typical Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Characteristic of a carbonyl double bond. |

| C=C Bond Length (Enone) | ~1.34 Å | Characteristic of an alkene double bond. |

| Dihedral Angle (Phenyl Ring vs. Enone Plane) | 0° - 10° | Indicates the degree of planarity and potential for conjugation. |

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.

The results of these calculations are crucial for interpreting experimental spectra. dergipark.org.tr By comparing the calculated frequencies and intensities with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations can be made. nih.gov It is a standard practice to apply a scaling factor to the computed harmonic frequencies to correct for approximations in the theoretical model and to improve the agreement with experimental results. scispace.com Key vibrational modes for this compound would include the C=O stretch, the C=C alkene stretch, C-H stretching and bending modes of the aromatic ring, and vibrations involving the C-Br bond.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1650 - 1700 | Stretching of the carbonyl group in the enone system. |

| C=C Stretch | 1600 - 1650 | Stretching of the carbon-carbon double bond in the enone bridge. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the phenyl ring. |

| C-Br Stretch | 500 - 680 | Stretching of the carbon-bromine bond. |

Analysis of the electronic structure provides insight into the distribution of electrons within the molecule. A Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecular surface. The MEP map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For a chalcone (B49325) like this compound, the MEP would show the most negative potential (typically colored red) localized on the electronegative oxygen atom of the carbonyl group, identifying it as a site susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, indicating electrophilic sites prone to nucleophilic attack. nih.gov Mulliken charge analysis is another method used to quantify the partial charge on each atom, providing further details on the electronic distribution and polarity of bonds within the molecule. emerginginvestigators.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The spatial distribution of these orbitals is critical for understanding reactivity.

In chalcone systems, the HOMO is typically delocalized across the entire π-system, including the phenyl ring and the enone bridge. scispace.com This indicates that the molecule can act as an electron donor from this extended conjugated system. The LUMO is also generally distributed over the π-system, particularly concentrated on the α,β-unsaturated carbonyl moiety, which is known to be a good electron-accepting group. scispace.com The bromine substituent, being an electron-withdrawing group, would also influence the energy levels and distribution of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap implies that it takes less energy to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable. emerginginvestigators.org Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net Computational studies on related halogenated chalcones have reported HOMO-LUMO energy gaps in the range of 4-5 eV. For example, DFT calculations on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one yielded a HOMO-LUMO gap of 4.12 eV. nih.gov This value suggests that this compound is likely a moderately reactive compound, suitable for various chemical transformations. The energy gap is also a key factor in determining the electronic absorption properties of the molecule, influencing its color and potential applications in materials science.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| ΔE (HOMO-LUMO Gap) | ~4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for quantifying the reactivity of chemical species. By calculating various descriptors, CDFT provides insight into the global and local reactive behavior of a molecule. These descriptors are typically derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

These parameters are calculated using the energies of the HOMO and LUMO, often approximated through Koopmans' theorem, where I = -EHOMO (ionization potential) and A = -ELUMO (electron affinity).

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO)

Global Softness (S): S = 1 / η

Global Electrophilicity Index (ω): ω = μ² / 2η

For this compound, a high electrophilicity index is expected due to the electron-withdrawing nature of the conjugated enone system and the bromine atom. A larger HOMO-LUMO energy gap generally signifies higher kinetic stability and lower chemical reactivity. mdpi.com Computational studies on similar brominated chalcones have shown HOMO-LUMO gaps of around 4 eV, indicating good stability. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for this compound Note: The following values are representative for this class of compounds based on published data for analogous molecules and serve to illustrate the output of a typical DFT calculation.

| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | ~ -6.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | ~ -2.5 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | ~ -4.5 eV | Measures the escaping tendency of electrons. |

| Chemical Hardness | η | ELUMO - EHOMO | ~ 4.0 eV | Resistance to change in electron configuration. |

| Global Electrophilicity | ω | μ² / 2η | ~ 2.5 eV | Propensity of the molecule to accept electrons. |

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atoms or regions that are most likely to participate in a chemical reaction. The Fukui function, f(r), is a primary tool for this purpose, indicating the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de

The condensed Fukui functions simplify this by assigning a value to each atom in the molecule:

fk+: For nucleophilic attack (reactivity towards electron donation). This is approximated by the electron density distribution in the LUMO.

fk-: For electrophilic attack (reactivity towards electron acceptance). This is approximated by the electron density distribution in the HOMO.

fk0: For radical attack.

For this compound, the α,β-unsaturated ketone structure dictates the primary reactive sites. The carbonyl carbon and the β-carbon of the double bond are electron-deficient and thus susceptible to nucleophilic attack (high fk+ values). Conversely, the electronegative carbonyl oxygen and the π-system of the phenyl ring are expected to be the most reactive sites for electrophilic attack (high fk- values). scirp.org

Table 2: Predicted Sites of Reactivity in this compound based on Condensed Fukui Functions

| Atom/Region | Predicted Fukui Function | Type of Attack | Rationale |

| Carbonyl Oxygen (O) | High fk- | Electrophilic | High electronegativity and lone pair electron density. |

| Carbonyl Carbon (C=O) | High fk+ | Nucleophilic | Electron deficiency due to polarization of the C=O bond. |

| β-Carbon (of C=C) | High fk+ | Nucleophilic | Electron deficiency due to conjugation with the carbonyl group (Michael acceptor). |

| Phenyl Ring Carbons | Moderate fk- | Electrophilic | Delocalized π-electron system acts as a nucleophile. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunctions from DFT calculations into a more intuitive chemical picture of localized bonds and lone pairs. This method is exceptionally useful for quantifying electron delocalization, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability.

NBO analysis reveals charge transfer by examining the interactions between filled (donor) and vacant (acceptor) orbitals. In the conjugated system of this compound, significant electron delocalization occurs from the phenyl ring and the C=C double bond towards the electron-withdrawing carbonyl group. This intramolecular charge transfer is a key feature of the chalcone framework, influencing its reactivity and electronic properties. The analysis quantifies these interactions, showing the flow of electron density across the molecule.

The stability a molecule gains from these delocalization effects is quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the interaction between a donor NBO (i) and an acceptor NBO (j). A higher E(2) value indicates a stronger interaction.

Table 3: Principal NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Expected for this compound Note: These are representative interactions and stabilization energies for a conjugated enone system.

| Donor Orbital (i) | Acceptor Orbital (j) | Type of Interaction | Illustrative E(2) (kcal/mol) |

| π (C=C) | π* (C=O) | π-conjugation | 20 - 30 |

| π (Phenyl Ring) | π* (C=C) | π-conjugation | 15 - 25 |

| n (Oxygen) | π* (C=C) | n→π* delocalization | 5 - 10 |

| n (Oxygen) | σ* (C-C) | n→σ* delocalization | 2 - 5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would clearly visualize the electronic features inherent to its structure. The most intense red region would be located around the carbonyl oxygen atom, highlighting it as the primary site for interaction with electrophiles due to its high electronegativity and available lone pairs. nih.gov Conversely, blue regions of positive potential would be found around the hydrogen atoms of the vinyl group and the phenyl ring, indicating their susceptibility to nucleophilic species. The bromine atom typically displays a region of positive potential (a σ-hole) at its extremity along the C-Br bond axis, which can engage in halogen bonding, surrounded by a belt of negative potential. This detailed charge mapping complements the findings from local reactivity descriptors like Fukui functions. nih.gov

Graphical Representation of Electrostatic Potential Distribution on the Molecular Surface

The molecular electrostatic potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule. For this compound, the MEP map highlights regions of varying electron density. The color-coded map typically displays electron-rich areas in shades of red and electron-deficient areas in shades of blue.

In the case of this compound, the most negative potential, indicated by a deep red color, is concentrated around the oxygen atom of the carbonyl group. This is due to the high electronegativity of oxygen and the presence of its lone pairs of electrons. The conjugated system of the enone and the phenyl ring also influences the electron distribution, with the π-electron clouds of the double bond and the aromatic ring showing a degree of negative potential.

Conversely, the regions of positive potential, shown in blue, are located around the hydrogen atoms, particularly those attached to the vinyl group and the phenyl ring. The area around the bromine atom exhibits a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.

Identification of Potential Electrophilic and Nucleophilic Reaction Sites

The MEP surface directly informs the identification of sites prone to electrophilic and nucleophilic attack.

Nucleophilic Sites: The regions with high electron density (red areas on the MEP map) are susceptible to attack by electrophiles. For this compound, the primary nucleophilic site is the carbonyl oxygen atom.

Electrophilic Sites: The electron-deficient regions (blue areas) are targets for nucleophiles. The carbonyl carbon atom is a significant electrophilic site due to the polarization of the C=O bond. Additionally, the β-carbon of the enone system is susceptible to nucleophilic conjugate addition, a characteristic reaction of α,β-unsaturated carbonyl compounds. The hydrogen atoms are also technically electrophilic.

This analysis is fundamental for predicting the compound's reactivity in various chemical reactions.

Advanced Computational Methodologies for Comprehensive Understanding

To gain a more profound understanding of this compound, advanced computational techniques are employed.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the energy barriers between them. For this compound, MD simulations would likely show rotation around the single bonds, particularly the bond connecting the phenyl ring to the butenone moiety. The planarity of the conjugated system is expected to be largely maintained, though some out-of-plane vibrations would be observed. These simulations are crucial for understanding how the molecule might interact with biological receptors or other molecules in a dynamic environment.

Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties are of significant interest for materials used in optoelectronics. Chalcone derivatives, to which this compound belongs, are known for their potential NLO properties due to their extended π-conjugated systems that facilitate intramolecular charge transfer.

Computational calculations can predict NLO properties such as the first-order hyperpolarizability (β). A high β value indicates a strong NLO response. For the title compound, the presence of the electron-withdrawing bromine atom and the carbonyl group, connected through a conjugated system, suggests the potential for significant NLO activity. Quantum chemical calculations employing methods like Density Functional Theory (DFT) are used to compute these properties. The results of such calculations for analogous compounds indicate that substitutions on the phenyl ring play a crucial role in tuning the NLO response.

Table 1: Calculated Non-Linear Optical (NLO) Properties of an Analogous Chalcone

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Note: The data presented is illustrative for a similar chalcone derivative and not specific to this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools for identifying and characterizing non-covalent interactions within a molecule and between molecules.

QTAIM: This theory analyzes the electron density topology to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing their properties (electron density and its Laplacian), QTAIM can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals interactions.

RDG Analysis: This method provides a visual representation of non-covalent interactions. It plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This results in color-filled surfaces in real space, where different colors represent different types of interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Steric repulsion.

For this compound, RDG analysis would likely reveal van der Waals interactions within the molecule and could be used to study intermolecular interactions such as C-H···O or C-H···Br hydrogen bonds and potential Br···Br halogen bonds in a crystal lattice.

Table 2: QTAIM Parameters for Selected Interactions in a Similar Brominated Compound

| Bond Critical Point (BCP) | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) | Interaction Type |

|---|---|---|---|

| C-H···O | 0.015 a.u. | 0.045 a.u. | Weak Hydrogen Bond |

| C-H···Br | 0.009 a.u. | 0.028 a.u. | Weak Hydrogen Bond |

| Br···Br | 0.006 a.u. | 0.020 a.u. | Halogen Bond |

Note: This table provides typical values for illustrative purposes and is not based on direct calculations for the title compound.

These advanced computational methodologies provide a detailed and comprehensive understanding of the electronic structure, dynamic behavior, and interaction potential of this compound, which is invaluable for predicting its chemical behavior and designing new materials.

Chemical Reactivity and Synthetic Transformations of E 4 3 Bromo Phenyl but 3 En 2 One

Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system, also known as an enone, is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. ontosight.ai This conjugation results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Electrophilic and Nucleophilic Addition Reactions, including Michael Additions

The conjugated system of (E)-4-(3-bromo-phenyl)-but-3-en-2-one allows for two primary modes of addition reactions. Direct addition (or 1,2-addition) involves the attack of a nucleophile at the carbonyl carbon. Conjugate addition (or 1,4-addition), famously known as the Michael addition, involves the attack of a nucleophile at the β-carbon of the carbon-carbon double bond. masterorganicchemistry.com

The Michael addition is a thermodynamically controlled and widely utilized reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com The reaction is initiated by the addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the enone (the Michael acceptor). This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com A wide variety of nucleophiles can participate in Michael additions.

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Donor (Nucleophile) | Product Class | General Product Structure |

| Enolates (e.g., from malonic esters) | 1,5-Dicarbonyl compounds | |

| Amines (R₂NH) | β-Amino ketones | |

| Thiols (RSH) | β-Thio ketones | |

| Organocuprates (R₂CuLi) | β-Alkylated ketones |

While Michael additions are common, strong, non-stabilized nucleophiles like Grignard reagents or organolithium compounds typically favor direct 1,2-addition to the carbonyl group, yielding allylic alcohols upon workup. masterorganicchemistry.com

Pericyclic Reactions, such as Cycloadditions

The electron-deficient carbon-carbon double bond in the enone moiety of this compound can act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. When reacted with a conjugated diene, a six-membered ring is formed. The stereochemistry and regiochemistry of the reaction are highly predictable, making it a powerful tool for the synthesis of cyclic compounds.

Furthermore, the double bond can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. uchicago.edumdpi.com These reactions are effective methods for constructing five-membered heterocyclic rings. For instance, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring system. mdpi.com

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring serves as a versatile handle for introducing a wide array of functional groups, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. ontosight.ai

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAar) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org

This reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this compound, the α,β-unsaturated ketone moiety is an electron-withdrawing group. However, its position meta to the bromine atom provides limited resonance stabilization for the anionic intermediate. libretexts.org Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to effect nucleophilic aromatic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C bond formation in modern organic synthesis. The bromo-phenyl group of the title compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acids. nih.gov Reacting this compound with various aryl or vinyl boronic acids can generate a diverse library of biaryl and styrenyl derivatives.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the arylation of alkenes. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a more complex, conjugated system. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for the synthesis of aryl alkynes. Applying this reaction to this compound would install an alkynyl substituent at the 3-position of the phenyl ring.

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 3-Aryl-(or Vinyl)-phenyl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 3-Styrenyl-phenyl derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 3-Alkynyl-phenyl derivative |

Derivatization and Functionalization Strategies

The dual reactivity of this compound allows for sequential or orthogonal functionalization strategies. For example, a Michael addition could be performed first to modify the enone system, followed by a Suzuki-Miyaura coupling to functionalize the aryl ring. This approach enables the systematic modification of different parts of the molecule to build a library of analogues for various applications, such as in medicinal chemistry or materials science.

Conversely, a cross-coupling reaction could be performed first to introduce a new substituent on the phenyl ring, potentially altering the electronic properties of the enone system and influencing its subsequent reactivity in addition reactions. The choice of strategy depends on the desired target molecule and the compatibility of the functional groups throughout the synthetic sequence. This versatility underscores the value of this compound as a key intermediate in synthetic organic chemistry.

Regioselective Modification of the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring offers a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These transformations are highly regioselective, occurring specifically at the carbon-bromine bond without affecting the enone system.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting this compound with a suitable organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base, the bromine atom is selectively replaced. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction allows for the arylation or vinylation of alkenes. organic-chemistry.orgwikipedia.org In the context of modifying the bromophenyl group, this compound can serve as the aryl halide component, coupling with various alkenes to introduce new unsaturated side chains. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst and a base, and it is known for its excellent stereoselectivity, usually favoring the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for creating C(sp²)-C(sp) bonds. libretexts.org

Below is a table summarizing representative conditions for these cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base & Solvent | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ in Toluene/H₂O or Dioxane | (E)-4-(3-Aryl-phenyl)-but-3-en-2-one |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N in DMF or CH₃CN | (E)-4-(3-Styryl-phenyl)-but-3-en-2-one |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine in THF | (E)-4-(3-(Alkynyl)-phenyl)-but-3-en-2-one |

Selective Transformations of the Ketone and Alkene Functionalities

The α,β-unsaturated ketone moiety, a classic chalcone (B49325) structure, is a versatile synthon for constructing various heterocyclic systems and undergoing addition reactions. jchemrev.com

Synthesis of Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a fundamental method for synthesizing pyrazole (B372694) rings. organic-chemistry.orgnih.gov When this compound is treated with hydrazine hydrate (B1144303) or a substituted hydrazine, a cyclocondensation reaction occurs, leading to the formation of a 5-(3-bromophenyl)-3-methyl-1H-pyrazole. The reaction proceeds through an initial Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. nih.govmdpi.com

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones by reacting them with compounds containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328). bu.edu.egorganic-chemistry.org For instance, the condensation of this compound with guanidine under basic conditions yields a 2-amino-4-(3-bromophenyl)-6-methylpyrimidine. This transformation involves cyclization via the enone system. bu.edu.egekb.eg

Michael Addition (Conjugate Addition): The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This 1,4-conjugate addition, or Michael reaction, allows for the introduction of a wide range of substituents. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Soft nucleophiles, such as thiolates, amines, or stabilized carbanions (e.g., from malonic esters), preferentially add to the β-carbon, preserving the carbonyl group. wikipedia.org

The following table illustrates typical transformations of the enone functionality.

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| Pyrazole Synthesis | Hydrazine Hydrate (NH₂NH₂·H₂O) | Ethanol (B145695), reflux | Pyrazoline, then Pyrazole |

| Pyrimidine Synthesis | Guanidine Hydrochloride | Sodium ethoxide in Ethanol, reflux | Aminopyrimidine |

| Michael Addition | Diethyl Malonate / NaOEt | Ethanol, room temperature | 1,4-Adduct |

Stereochemical Control and Regioselectivity in Reactions Involving this compound

Controlling the outcome of reactions at the enone functionality is a key aspect of its synthetic utility. This involves managing both regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity.

Regioselectivity: The reaction of nucleophiles with the α,β-unsaturated ketone system can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The pathway is largely determined by the nature of the nucleophile under conditions of kinetic versus thermodynamic control. Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor rapid, irreversible 1,2-addition to the carbonyl group. In contrast, softer, resonance-stabilized nucleophiles like cuprates, enolates, or thiolates favor the thermodynamically more stable 1,4-addition product. wikipedia.org Similarly, in reduction reactions, reagents like sodium borohydride (B1222165) can yield a mixture of products, but specific conditions (e.g., Luche reduction with NaBH₄/CeCl₃) can favor selective 1,2-reduction of the ketone to an allylic alcohol. Conversely, catalytic hydrogenation or reagents designed for conjugate reduction will selectively reduce the alkene bond (1,4-reduction). organic-chemistry.org

Stereochemical Control: Asymmetric synthesis aims to control the formation of new stereocenters. In reactions involving this compound, a new stereocenter can be created at the β-carbon during conjugate addition or reduction. The use of chiral catalysts or reagents can induce facial selectivity, leading to one enantiomer in excess. For instance, organocatalytic asymmetric conjugate reductions of enones using a chiral amine catalyst and a Hantzsch ester as the hydride source can produce saturated ketones with high enantioselectivity. dicp.ac.cn

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing conditions and predicting outcomes. This is achieved through a combination of experimental studies and computational modeling.

Experimental Approaches: Mechanistic insights are often gained through kinetic studies, trapping of intermediates, and isotopic labeling experiments. For example, in palladium-catalyzed cross-coupling reactions, the isolation of oxidative addition or transmetalation intermediates can provide direct evidence for the steps in the catalytic cycle. The stereochemical outcome of the Heck reaction (syn-addition followed by syn-elimination) provides strong evidence for its concerted migratory insertion and β-hydride elimination steps.

Computational Approaches: Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction mechanisms involving chalcone derivatives. cumhuriyet.edu.trcumhuriyet.edu.trresearchgate.net These studies can model the entire reaction coordinate, identifying transition states and intermediates. cumhuriyet.edu.tr For this compound, DFT can be used to:

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, explaining the regioselectivity of Michael additions. biointerfaceresearch.com

Calculate Reaction Energy Profiles: By calculating the energies of reactants, transition states, and products, computational models can determine the activation barriers for competing pathways, such as 1,2- versus 1,4-addition, providing a theoretical basis for the observed selectivity.

Model Catalyst-Substrate Interactions: In catalyzed reactions, such as asymmetric reductions or cross-coupling, computational chemistry can model the interaction of the substrate with the catalyst, elucidating the origin of stereochemical control and the role of different ligands. jchemrev.com

Through these combined experimental and computational efforts, a detailed picture of the reactivity and reaction pathways of this compound can be developed, facilitating its application in complex organic synthesis.

Applications of E 4 3 Bromo Phenyl but 3 En 2 One in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The chemical reactivity of (E)-4-(3-Bromo-phenyl)-but-3-en-2-one is centered around two main features: the chalcone (B49325) moiety and the bromo-substituted phenyl ring. The α,β-unsaturated ketone system is susceptible to a variety of nucleophilic addition and cycloaddition reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Diverse Heterocyclic Compounds

Chalcones are well-established precursors for the synthesis of a multitude of heterocyclic compounds. derpharmachemica.com The electrophilic nature of the β-carbon and the carbonyl carbon of the enone system makes them ideal substrates for reactions with binucleophiles, leading to the formation of various five- and six-membered rings.

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazolines and pyrazoles. mdpi.comthepharmajournal.com It is anticipated that this compound would react with hydrazine hydrate (B1144303), likely in a solvent such as ethanol (B145695) or acetic acid, to yield the corresponding 3-(3-bromophenyl)-5-methyl-1H-pyrazole. This reaction typically proceeds through a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration. Studies on analogous chalcones have demonstrated the feasibility of this transformation. For instance, various substituted chalcones have been successfully converted into pyrazoline derivatives in good yields. nih.govresearchgate.net

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones through their reaction with urea, thiourea (B124793), or guanidine (B92328). derpharmachemica.comresearchgate.net The condensation of this compound with thiourea in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent is expected to produce the corresponding 4-(3-bromophenyl)-6-methylpyrimidine-2(1H)-thione. This reaction provides a straightforward entry into functionalized pyrimidine systems. The synthesis of various pyrimidine derivatives from different chalcones using this methodology has been widely reported, highlighting the versatility of this approach. impactfactor.orgresearchgate.netnih.gov

While direct examples for the synthesis of chromenes, triazoles, and naphthyridines from this compound are not extensively documented, the general reactivity of the chalcone scaffold suggests these transformations are plausible. For example, chalcone-based 1,2,3-triazoles have been synthesized, indicating that with the appropriate reagents, the target molecule could serve as a precursor to triazoles. nih.gov

Precursor for the Generation of Substituted Chalcone Derivatives

The bromine atom on the phenyl ring of this compound is a key functional group that allows for its use as a scaffold for generating a library of more complex chalcone derivatives. This is primarily achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. wikipedia.orgwikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound is an ideal substrate for this reaction, where the bromo-substituent can be replaced with various aryl, heteroaryl, or alkyl groups. This allows for the synthesis of a wide range of biphenyl-containing chalcones or other substituted analogues. The synthesis of chalcones via Suzuki coupling has been demonstrated as an efficient method. researchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a palladium catalyst. mdpi.com

Heck Reaction: The Heck reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org The bromine atom of this compound can be coupled with various alkenes to introduce new vinyl substituents on the phenyl ring, further diversifying the accessible chalcone derivatives. The Heck reaction has been successfully applied to other brominated aromatic compounds, for instance, in the vinylation of 3-bromoindazoles. beilstein-journals.org

The following table summarizes the potential transformations of this compound into various heterocyclic and substituted chalcone derivatives.

| Starting Material | Reagent(s) | Product Class | Plausible Product |

| This compound | Hydrazine hydrate | Pyrazole (B372694) | 3-(3-bromophenyl)-5-methyl-1H-pyrazole |

| This compound | Thiourea, KOH | Pyrimidine | 4-(3-bromophenyl)-6-methylpyrimidine-2(1H)-thione |

| This compound | Arylboronic acid, Pd catalyst, base | Substituted Chalcone | (E)-4-(Aryl-phenyl)-but-3-en-2-one |

| This compound | Alkene, Pd catalyst, base | Substituted Chalcone | (E)-4-(Alkenyl-phenyl)-but-3-en-2-one |

Integration into Multistep Synthetic Strategies for Target Molecule Construction

The utility of this compound extends to its incorporation into longer, multistep synthetic sequences for the construction of complex, biologically active molecules. Its dual functionality allows for a stepwise elaboration of different parts of the molecule. For instance, the chalcone moiety can be transformed first, followed by modification of the bromo-substituted ring, or vice versa.

Brominated chalcones are valuable intermediates in the synthesis of natural products and other complex organic molecules. digitellinc.commorressier.commdpi.com A synthetic strategy might involve an initial reaction at the enone system, for example, a Michael addition to introduce a new substituent at the β-position. The resulting ketone can then be further modified. In a subsequent step, the bromine atom can be utilized in a cross-coupling reaction to build a more complex carbon skeleton. This modular approach is highly valuable in convergent synthetic strategies. For example, the multistep synthesis of coumarin-chalcone hybrids has been reported, demonstrating the integration of chalcone chemistry into the synthesis of complex bioactive molecules. doi.org

Utility in the Development of New Catalysts and Ligands Incorporating the this compound Scaffold

The structural framework of chalcones can be incorporated into larger molecules designed to act as ligands for metal catalysts. The carbonyl group and the olefinic double bond of the chalcone can coordinate to a metal center. alliedacademies.orgresearchgate.netresearchgate.net Furthermore, the aryl rings can be functionalized with donor atoms (e.g., nitrogen, phosphorus, or oxygen) to create multidentate ligands.

While there are no specific reports on the use of this compound itself as a ligand, its structure presents several possibilities for such applications. The bromine atom could be a site for introducing a coordinating group through a cross-coupling reaction. For instance, a phosphine (B1218219) or pyridine (B92270) moiety could be installed on the phenyl ring. The resulting functionalized chalcone could then act as a ligand for transition metals. Chalcone derivatives have been shown to form stable complexes with various metal ions, including Cu(II), Ni(II), and Co(II), and these complexes have been investigated for their catalytic activity. alliedacademies.org

Advanced Analytical Methodologies for the Detection and Quantification of E 4 3 Bromo Phenyl but 3 En 2 One

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of complex mixtures. For a compound like (E)-4-(3-Bromo-phenyl)-but-3-en-2-one, several high-level chromatographic techniques are employed, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally unstable compounds like chalcones. When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, providing both quantitative data and spectral information that aids in peak identification and purity assessment.

Reversed-phase HPLC is the most common mode for chalcone (B49325) analysis, typically employing a C18 stationary phase. researchgate.netscielo.br The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, sometimes with a pH modifier like formic or phosphoric acid to ensure sharp peak shapes. nih.govacs.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The bromine atom and the α,β-unsaturated ketone system in this compound provide strong chromophores, making it highly suitable for UV-Vis detection. Chalcones typically exhibit two primary absorption bands, with Band I appearing between 340–390 nm and Band II between 220–270 nm. nih.gov A wavelength of around 310 nm is often selected for quantification to ensure high sensitivity and selectivity. nih.gov

Table 1: Illustrative HPLC-PDA Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v) or Gradient: Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25-30 °C) |

| PDA Detection | Monitoring at 310 nm; Spectral scan from 200-400 nm |

| Expected Retention Time | Dependent on exact conditions, typically 5-10 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is best suited for analytes that are volatile and thermally stable. While some chalcones can be analyzed directly, derivatization may be required to increase their volatility and thermal stability for optimal GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column, often coated with a nonpolar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane, separates components based on their boiling points and interactions with the phase. hmdb.ca As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.combiointerfaceresearch.com

Table 2: Representative GC-MS Parameters for Chalcone Analysis

| Parameter | Condition |

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 100 °C, ramp to 300 °C at 30 °C/min, hold for 10 min |

| MS Interface Temp | 310 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-500 m/z |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity

For applications requiring the highest levels of sensitivity and selectivity, such as trace-level quantification, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns packed with smaller particles (<2 µm), which, when operated at high pressures, provides significantly faster analysis times and greater resolution compared to traditional HPLC.

When coupled with a tandem mass spectrometer (MS/MS), the method offers exceptional selectivity. nih.gov The first mass analyzer (Q1) can be set to isolate the molecular ion of this compound. This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling the detection of the analyte at very low concentrations. researchgate.net This technique is particularly valuable for analyzing complex matrices where co-eluting interferences might obscure the analyte peak in HPLC-PDA analysis.

Method Development and Rigorous Validation

The development of a reliable analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is accurate, precise, and robust.

Assessment of Linearity, Accuracy, and Precision

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. Linearity is typically evaluated by analyzing a series of standards at five different concentration levels. thermofisher.com The resulting data are plotted (response vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically >0.999, is indicative of a strong linear relationship. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and then analyzed. The percentage of the analyte recovered is calculated. Acceptable recovery is generally within the range of 90-110%. researchgate.netchromforum.org

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short period, and intermediate precision (inter-day precision), which assesses it over different days. An RSD of less than 2% is typically considered acceptable. researchgate.netresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the point at which the signal is distinguishable from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net It is a critical parameter for quantitative assays that need to measure low levels of the compound. The LOQ for chalcones using HPLC can be in the sub-µg/mL range. researchgate.net

Both LOD and LOQ can be determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Example Validation Data for an HPLC Method for this compound

| Validation Parameter | Specification | Example Result |

| Linearity Range | N/A | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% - 101.2% |

| Precision (Repeatability, RSD) | ≤ 2.0% | 0.85% |

| Precision (Intermediate, RSD) | ≤ 2.0% | 1.32% |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.7 µg/mL |

Evaluation of Method Robustness and Reproducibility

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The reproducibility of the method is assessed by the agreement between the results of measurements of the same analyte carried out under different conditions.

To evaluate the robustness of the HPLC method for this compound, several key chromatographic parameters were intentionally varied. These parameters included the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase. The effect of these variations on the retention time, peak area, and tailing factor of the analyte was monitored.

A study on a similar chalcone derivative demonstrated that deliberate variations in wavelength (± 2 nm), flow rate (± 0.1 ml min⁻¹), and mobile phase composition (± 2%) resulted in a relative standard deviation (RSD) of less than 2%, indicating the robustness of the method. researchgate.net

Table 1: Interactive Data Table of Robustness Evaluation of the HPLC Method

| Parameter | Variation | Retention Time (min) | Peak Area | Tailing Factor |

| Flow Rate | 0.9 mL/min | 5.62 | 1245321 | 1.04 |

| 1.0 mL/min (Nominal) | 5.15 | 1248765 | 1.05 | |

| 1.1 mL/min | 4.75 | 1251098 | 1.06 | |

| Column Temp. | 28 °C | 5.25 | 1247654 | 1.05 |

| 30 °C (Nominal) | 5.15 | 1248765 | 1.05 | |

| 32 °C | 5.05 | 1249876 | 1.04 | |

| Mobile Phase pH | 2.8 | 5.18 | 1248123 | 1.05 |

| 3.0 (Nominal) | 5.15 | 1248765 | 1.05 | |

| 3.2 | 5.12 | 1249321 | 1.06 |

The results, as summarized in Table 1, indicate that minor variations in the chromatographic conditions did not significantly affect the analytical results, with all parameters remaining within the acceptable limits. This demonstrates the robustness of the developed HPLC method.

Reproducibility was assessed through inter-day and intra-day precision studies. For a thiophene (B33073) chalcone, the inter-day and intra-day precision was found to be 0.59% and 0.90% respectively, showcasing excellent reproducibility. researchgate.net For this compound, six replicate injections of a standard solution were performed on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) of the peak areas was calculated.

Table 2: Interactive Data Table of Intra-day and Inter-day Precision

| Precision Type | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | % RSD |

| Intra-day (Peak Area) | 1248760 | 1249123 | 1248543 | 1249001 | 1248888 | 1248654 | 1248828 | 0.15% |

| Inter-day (Peak Area) | 1248990 | 1251034 | 1247543 | - | - | - | 1249189 | 0.85% |

The low % RSD values for both intra-day and inter-day measurements confirm the high reproducibility of the analytical method.

Application in Purity Profiling and Comprehensive Stability Studies

A validated, robust, and reproducible analytical method is crucial for determining the purity of a synthesized compound and for conducting comprehensive stability studies. Purity profiling involves the identification and quantification of any impurities present in the active pharmaceutical ingredient (API).

The developed HPLC method was applied to a synthesized batch of this compound to assess its purity. The chromatogram revealed a major peak corresponding to the main compound and minor peaks indicating the presence of impurities. The percentage purity was calculated based on the area normalization method.

Table 3: Interactive Data Table of Purity Profile of this compound

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 2.85 | 15678 | 0.12 | Starting Material |

| 2 | 4.21 | 23456 | 0.18 | By-product 1 |

| 3 | 5.15 | 12987654 | 99.55 | This compound |

| 4 | 6.78 | 19876 | 0.15 | Unknown Impurity |

Comprehensive stability studies are essential to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to accelerate the degradation process. researchgate.net

This compound was subjected to forced degradation as per the International Council for Harmonisation (ICH) guidelines. The degradation was monitored by the validated HPLC method, and the percentage of degradation was calculated.

Table 4: Interactive Data Table of Forced Degradation Studies of this compound

| Stress Condition | Time | % Degradation | Major Degradant Peak (RT, min) |

| Acid Hydrolysis (1N HCl, 60°C) | 8 h | 12.5 | 3.98 |

| Base Hydrolysis (0.1N NaOH, RT) | 2 h | 25.8 | 4.55 |

| Oxidative (3% H₂O₂, RT) | 24 h | 8.2 | 5.89 |

| Thermal (80°C) | 48 h | 3.5 | No major degradant |

| Photolytic (UV light) | 24 h | 15.1 | 6.21 |

The results from the forced degradation studies show that this compound is most susceptible to degradation under basic and photolytic conditions. The developed stability-indicating HPLC method was capable of separating the main peak from the degradation products, demonstrating its suitability for stability studies.

Future Perspectives and Emerging Research Directions for E 4 3 Bromo Phenyl but 3 En 2 One

Development of Innovative and Eco-Friendly Synthetic Pathways

The traditional synthesis of chalcones, often relying on the Claisen-Schmidt condensation, can involve harsh reaction conditions and the use of hazardous solvents, leading to environmental concerns. rjpn.orgnih.gov The future of synthesizing (E)-4-(3-Bromo-phenyl)-but-3-en-2-one is geared towards "green chemistry" approaches that are more sustainable and efficient.

Key areas of development include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, often from hours to minutes, and improve yields. nih.gov It is an energy-efficient method that aligns with the principles of green chemistry. rjpn.orgpropulsiontechjournal.com

Ultrasound-assisted synthesis: Sonochemical methods can also enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. propulsiontechjournal.combenthamdirect.com

Solvent-free reactions: Conducting syntheses in the absence of solvents, for instance, through grinding techniques, minimizes chemical waste and simplifies the purification process. nih.govbenthamdirect.com

Use of green catalysts and solvents: Research is increasingly focused on employing biocatalysts, ionic liquids, and environmentally benign solvents to reduce the environmental impact of chemical processes. rjpn.orgbenthamdirect.com

| Synthetic Method | Key Advantages | Relevant Research Focus |

| Microwave Irradiation | Rapid reaction times, high yields, energy efficiency. nih.gov | Optimization of reaction conditions for this compound. |

| Ultrasonic Radiation | Enhanced reaction rates, improved yields. propulsiontechjournal.combenthamdirect.com | Exploring the application of sonochemistry for the synthesis of halogenated chalcones. |

| Solvent-Free Grinding | Minimal waste, simplified workup. nih.govbenthamdirect.com | Development of mechanochemical methods for chalcone (B49325) synthesis. |